molecular formula C16H16ClN3O4 B4908987 [4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone

Cat. No.: B4908987
M. Wt: 349.77 g/mol
InChI Key: NOMDPAJVFUGMJO-UHFFFAOYSA-N
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Description

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone is a complex organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a 5-methylfuran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone typically involves the reaction of 2-chloro-6-nitroaniline with piperazine, followed by the introduction of the 5-methylfuran-2-yl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.

Medicine

In medicine, the compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-carboxylic acid: Similar in having a chloro group and a heterocyclic ring.

    1,1′-(1,3-Phenylene)bis-1H-1,2,4-triazole: Similar in having a heterocyclic ring structure.

    Dichloroaniline: Similar in having chloro groups and an aromatic ring.

Uniqueness

What sets [4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone apart is its combination of a piperazine ring with both a chloro-nitrophenyl group and a methylfuran group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-11-5-6-14(24-11)16(21)19-9-7-18(8-10-19)15-12(17)3-2-4-13(15)20(22)23/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMDPAJVFUGMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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